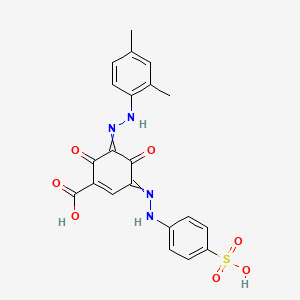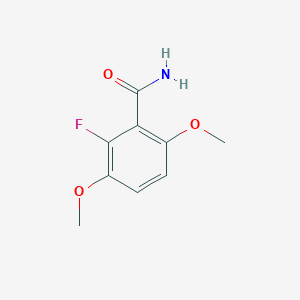
N,N-DI(Ethyl-2,2,2-D3)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-DI(Ethyl-2,2,2-D3)aniline is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics compared to its non-deuterated counterparts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(Ethyl-2,2,2-D3)aniline typically involves the alkylation of aniline with deuterated ethyl halides. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-DI(Ethyl-2,2,2-D3)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted anilines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, and substituted anilines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N-DI(Ethyl-2,2,2-D3)aniline has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various spectroscopic studies, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Biology: The compound is used in metabolic studies to trace the pathways and interactions of aniline derivatives in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of aniline-based drugs.
Industry: This compound is used in the production of specialty chemicals and as a reference standard in quality control processes
Mécanisme D'action
The mechanism of action of N,N-DI(Ethyl-2,2,2-D3)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways. The presence of deuterium can alter the rate of enzymatic reactions, providing insights into reaction mechanisms and enzyme kinetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl aniline: The non-deuterated counterpart of N,N-DI(Ethyl-2,2,2-D3)aniline.
N,N-Dimethyl aniline: Another similar compound with methyl groups instead of ethyl groups.
N,N-DI(Propyl-2,2,2-D3)aniline: A deuterated analog with propyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to the presence of deuterium, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise measurements and stability are crucial .
Propriétés
Formule moléculaire |
C10H15N |
|---|---|
Poids moléculaire |
155.27 g/mol |
Nom IUPAC |
N,N-bis(2,2,2-trideuterioethyl)aniline |
InChI |
InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/i1D3,2D3 |
Clé InChI |
GGSUCNLOZRCGPQ-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CN(CC([2H])([2H])[2H])C1=CC=CC=C1 |
SMILES canonique |
CCN(CC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)



![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)

![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)



